
Scanderone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scanderone is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyrone structure. This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scanderone can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved using optimized Pechmann condensation reactions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Scanderone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Dihydro-Scanderone.
Substitution: Halogenated or nitrated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the formulation of natural dyes and fragrances.
Wirkmechanismus
The mechanism of action of Scanderone involves its interaction with various molecular targets. It can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact pathways and targets may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Scanderone is unique among coumarins due to its specific structural features and biological activities. Similar compounds include:
Coumarin: The parent compound of the coumarin family.
Umbelliferone: A hydroxylated derivative of coumarin with similar properties.
Esculetin: Another hydroxylated coumarin with notable antioxidant activity.
This compound stands out due to its distinct combination of chemical reactivity and biological effects, making it a valuable compound for further research and application.
Eigenschaften
Molekularformel |
C25H30O5 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
5-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H30O5/c1-14(2)5-6-16-11-15(7-8-19(16)26)18-13-29-24-17-9-10-25(3,4)30-21(17)12-20(27)22(24)23(18)28/h5,7-11,13,17,20-22,24,26-27H,6,12H2,1-4H3 |
InChI-Schlüssel |
ICPSZNAIWOCMJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3C4C=CC(OC4CC(C3C2=O)O)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


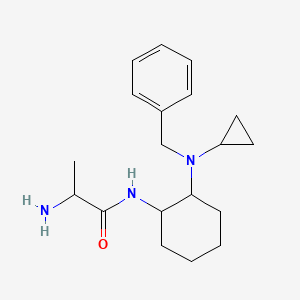
![2-amino-N-[(2-cyanophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14788152.png)
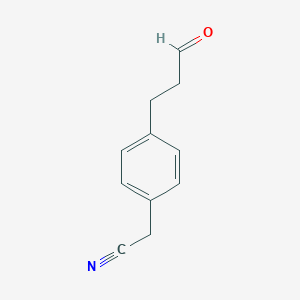
![Dicyclohexyl[3',4',5'-trifluoro-3-(1-methylethoxy)-2',6'-bis(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B14788164.png)

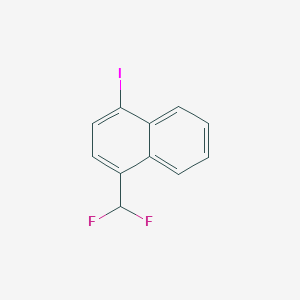

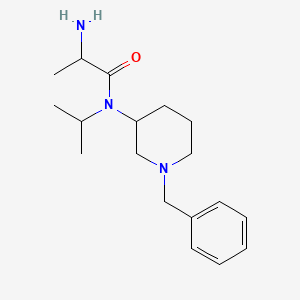
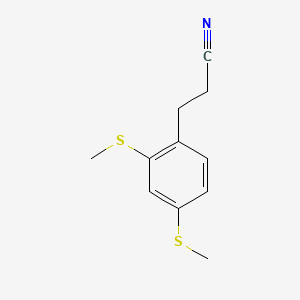
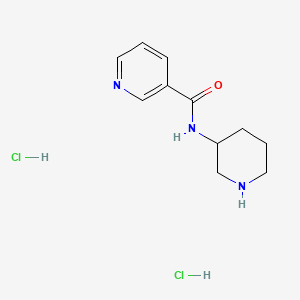
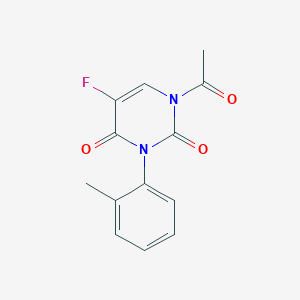
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
